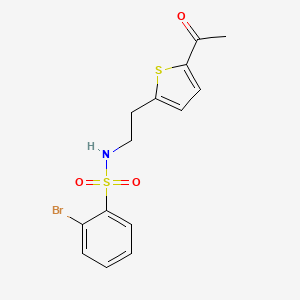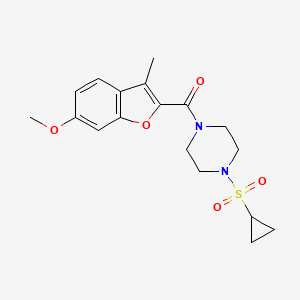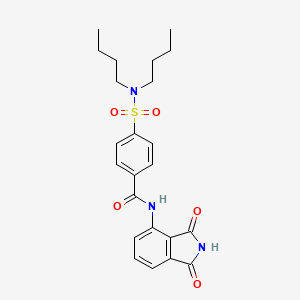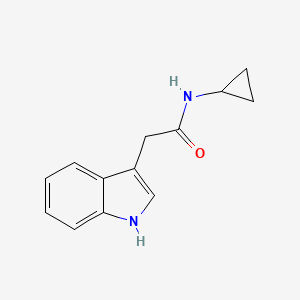![molecular formula C26H29ClN4O2S B2965549 3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422283-39-4](/img/new.no-structure.jpg)
3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C26H29ClN4O2S and its molecular weight is 497.05. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
The compound also contains a piperidine ring, which is a common feature in many biologically active compounds. Piperidine derivatives can interact with a variety of targets in the body, including neurotransmitter receptors and ion channels .
The compound’s pharmacokinetics, or how it is absorbed, distributed, metabolized, and excreted in the body, would depend on many factors, including its chemical structure and the route of administration. For example, compounds with high lipophilicity are often well absorbed and can cross cell membranes easily, but they may also be extensively metabolized, which can affect their bioavailability .
The compound’s action could be influenced by various environmental factors, such as pH, temperature, and the presence of other substances that could interact with the compound. For example, the compound’s stability could be affected by exposure to light, heat, or certain chemicals .
Properties
CAS No. |
422283-39-4 |
|---|---|
Molecular Formula |
C26H29ClN4O2S |
Molecular Weight |
497.05 |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C26H29ClN4O2S/c27-20-7-4-18(5-8-20)17-31-25(33)22-9-6-19(16-23(22)28-26(31)34)24(32)30-14-10-21(11-15-30)29-12-2-1-3-13-29/h4-9,16,21H,1-3,10-15,17H2,(H,28,34) |
InChI Key |
XMXOAGVFJWYQPD-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=S)N4)CC5=CC=C(C=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyridazine-3-carboxamide](/img/structure/B2965467.png)
![4-(3-Methylphenoxy)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]butan-1-one](/img/structure/B2965469.png)
![N-cyclohexyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2965472.png)
![tert-Butyl 1,4,5,7,8,9-hexahydro-4,8-epiminooxocino[5,4-c]pyrazole-10-carboxylate](/img/structure/B2965473.png)

![4-(4-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2965476.png)



![N,N-DIMETHYL-4-[(6-METHYLPYRIDIN-2-YL)OXY]PIPERIDINE-1-SULFONAMIDE](/img/structure/B2965482.png)
![3-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2965483.png)
![3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2965484.png)
![4-[5-(2-chloroquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2965486.png)
![{1-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl}methanol](/img/structure/B2965489.png)
